molecular formula C14H9NO B1211701 2h-Dibenzo[b,f]azepin-2-one CAS No. 21186-31-2

2h-Dibenzo[b,f]azepin-2-one

Cat. No.: B1211701
CAS No.: 21186-31-2
M. Wt: 207.23 g/mol
InChI Key: CVKDTTCYQAJIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Dibenzo[b,f]azepin-2-one is a heterocyclic compound that belongs to the class of dibenzoazepines. It is characterized by a fused tricyclic structure consisting of two benzene rings and an azepine ring with a ketone functional group. This compound is of significant interest due to its diverse pharmacological activities and its presence in various biologically active molecules.

Synthetic Routes and Reaction Conditions:

    Hydroamination: One of the primary methods for synthesizing this compound involves the metal-catalyzed intramolecular hydroamination of an alkyne function by an amide moiety.

    Carbopalladation: Another method involves reductive Heck conditions to produce benzazepinones and benzazepines.

    Amidation: Various amidation approaches can be used to obtain both saturated and unsaturated benzazepinones.

Industrial Production Methods:

    One-Pot Synthesis: Industrial production often utilizes one-pot synthesis methods to streamline the process and improve yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, including nucleophilic aromatic substitution, where halogenated derivatives are treated with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzazepinones.

Scientific Research Applications

2H-Dibenzo[b,f]azepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2h-Dibenzo[b,f]azepin-2-one is not detailed in the retrieved sources, benzazepinones, a related family of compounds, display a wide range of pharmacological activity and are used for treatment of heart diseases, cancer, and Alzheimer’s disease .

Future Directions

Benzazepinones, including 2h-Dibenzo[b,f]azepin-2-one, are used as building blocks for the synthesis of benzazepines useful for treatment of various neurological conditions . They are also found in pharmaceutically-relevant organic molecules , suggesting potential future directions in pharmaceutical research and development.

Comparison with Similar Compounds

2H-Dibenzo[b,f]azepin-2-one can be compared with other similar compounds such as:

Uniqueness:

    Pharmacological Activity: this compound exhibits unique pharmacological properties, making it a valuable compound in medicinal chemistry.

    Synthetic Versatility: The compound’s structure allows for various synthetic modifications, enabling the creation of diverse derivatives with potential therapeutic applications.

Properties

IUPAC Name

benzo[b][1]benzazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKDTTCYQAJIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC(=O)C=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298575
Record name 2h-dibenzo[b,f]azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21186-31-2
Record name Benzo(b)(1)benzazepin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021186312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2h-dibenzo[b,f]azepin-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2h-dibenzo[b,f]azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(B)(1)BENZAZEPIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJN4CQ57JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of Na2HPO4 (2.5 g, 9.32 mmol) in water (95 mL) was added (KSO3)2NO (1.8 g, 12.7 mmol). This solution was added to a solution of the (Z)-5H-dibenzo[b,f]azepine (0.5 g, 2.59 mmol) in acetone (50 mL). This reaction mixture was stirred at 4° C. over night. The solid was filtered and the filtrate was evaporated. The residue was dissolved in ether and water. The 2 layers were split. The organic layer and the solid were mixed and evaporated. The crude product was purified by flash chromatography to afford title compound 374 (170 mg, 34%). MS (m/z): 207 (M+H). Step 2: (Z)-5H-dibenzo[b,f]azepin-2-ol (375)
[Compound]
Name
Na2HPO4
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
(KSO3)2NO
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2h-Dibenzo[b,f]azepin-2-one
Reactant of Route 2
Reactant of Route 2
2h-Dibenzo[b,f]azepin-2-one
Reactant of Route 3
2h-Dibenzo[b,f]azepin-2-one
Reactant of Route 4
2h-Dibenzo[b,f]azepin-2-one
Reactant of Route 5
2h-Dibenzo[b,f]azepin-2-one
Reactant of Route 6
2h-Dibenzo[b,f]azepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.